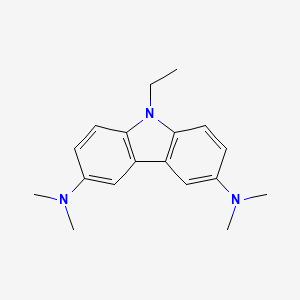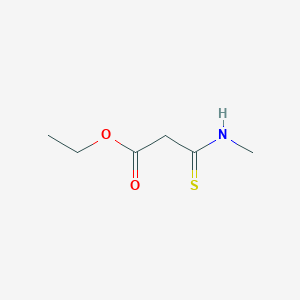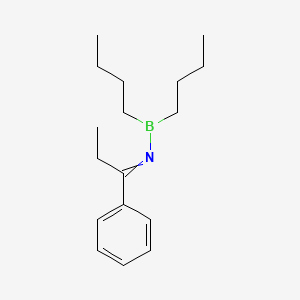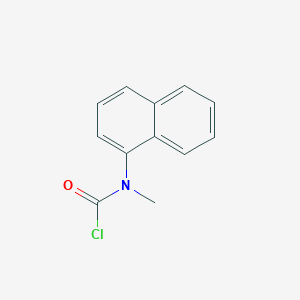
3,6-Bis(N-dimethylamino)-9-ethylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(N-dimethylamino)-9-ethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals. This particular compound is characterized by the presence of two N-dimethylamino groups at the 3 and 6 positions and an ethyl group at the 9 position of the carbazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3,6-dibromo-9-ethylcarbazole with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the N-dimethylamino groups to primary amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the N-dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(N-dimethylamino)-9-ethylcarbazole has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photophysics: Investigated for its photophysical properties, including fluorescence and phosphorescence.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
Wirkmechanismus
The mechanism of action of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole in its applications is largely dependent on its electronic properties. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated system. In photophysical applications, its fluorescence properties are attributed to the delocalization of electrons within the carbazole ring.
Vergleich Mit ähnlichen Verbindungen
3,6-Bis(N,N-diethylamino)carbazole: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atoms.
9-Ethylcarbazole: Lacks the N-dimethylamino groups.
3,6-Diaminocarbazole: Contains amino groups instead of N-dimethylamino groups.
Uniqueness: 3,6-Bis(N-dimethylamino)-9-ethylcarbazole is unique due to the presence of both N-dimethylamino groups and an ethyl group, which confer specific electronic and steric properties that enhance its performance in electronic and photophysical applications.
Eigenschaften
CAS-Nummer |
57103-04-5 |
|---|---|
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
9-ethyl-3-N,3-N,6-N,6-N-tetramethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-6-21-17-9-7-13(19(2)3)11-15(17)16-12-14(20(4)5)8-10-18(16)21/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
HWMNDOOCAWHVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)N(C)C)C3=C1C=CC(=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)


